molecular formula C9H13BrN2O2 B11786521 Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate

Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B11786521
M. Wt: 261.12 g/mol
InChI Key: IQUNFCZUMZBQLM-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 3-position, a propyl group at the 1-position, and an ethyl ester group at the 4-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-1-propyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3-substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate: has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

ethyl 3-bromo-1-propylpyrazole-4-carboxylate

InChI

InChI=1S/C9H13BrN2O2/c1-3-5-12-6-7(8(10)11-12)9(13)14-4-2/h6H,3-5H2,1-2H3

InChI Key

IQUNFCZUMZBQLM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)Br)C(=O)OCC

Origin of Product

United States

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